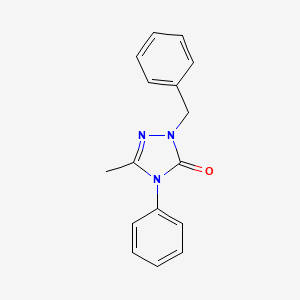

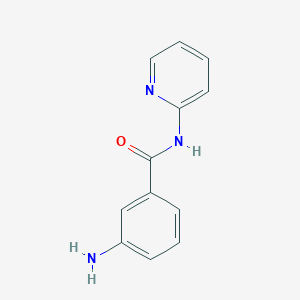

2-Benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one

Overview

Description

2-Benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

Triazole compounds, including 2-Benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one, have a unique structure that allows them to bind readily in the biological system with a variety of enzymes and receptors . This binding capability is due to the presence of two carbon and three nitrogen atoms in the triazole ring .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole compounds are diverse and can lead to a wide range of products . These reactions often involve the formation of new bonds and the breaking of existing ones, leading to changes in the molecular structure of the compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds are influenced by their molecular structure . The presence of the triazole ring and various substituents can affect properties such as solubility, stability, and reactivity .Scientific Research Applications

- Researchers have investigated derivatives of 1,2,4-triazol-3-one for their antibacterial and antimycobacterial properties. These compounds exhibit potential against bacterial pathogens, making them relevant for combating infections .

- Some derivatives of 1,2,4-triazol-3-one demonstrate antioxidant activity. Their ability to scavenge free radicals could be valuable in preventing oxidative stress-related diseases .

- Certain 1,2,4-triazol-3-one derivatives exhibit anti-inflammatory effects. These compounds may have applications in managing inflammatory conditions .

- Analogues of febuxostat (used to treat gout) based on 1,2,4-triazol-3-one have been synthesized and evaluated for their xanthine oxidase inhibitory activity. Some of these compounds show potent inhibition in the submicromolar/nanomolar range .

- 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone (DBMP), a derivative of 1,2,4-triazol-3-one, can be used as a dopant to create 3D biocompatible scaffolds. These scaffolds find applications in tissue engineering and biomedical research .

- Indazole derivatives containing 1,2,4-triazol-3-one moieties have been screened for their anti-HIV activity. Some compounds show promise in inhibiting HIV replication .

Antibacterial and Antimycobacterial Activity

Antioxidant Potential

Anti-Inflammatory Properties

Xanthine Oxidase Inhibition

Biocompatible Scaffolds and Tissue Engineering

Anti-HIV Activity

Other Potential Applications

Mechanism of Action

Target of Action

Similar triazole compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in therapeutic effects .

Biochemical Pathways

Similar triazole compounds have been shown to influence various biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

Similar triazole compounds are known to have good bioavailability .

Result of Action

Similar triazole compounds have been shown to have various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects .

Safety and Hazards

Future Directions

The future research directions for 1,2,4-triazole compounds include the development of new synthesis methods, the exploration of their biological activities, and the design of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . The goal is to harness the optimum antibacterial potential of this scaffold .

properties

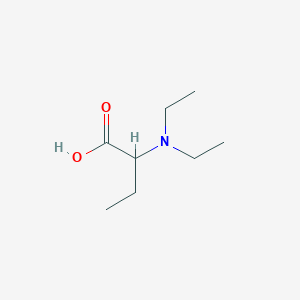

IUPAC Name |

2-benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-13-17-18(12-14-8-4-2-5-9-14)16(20)19(13)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVHVVWTXJBHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001157814 | |

| Record name | 2,4-Dihydro-5-methyl-4-phenyl-2-(phenylmethyl)-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-methyl-4-phenyl-1,2,4-triazol-3-one | |

CAS RN |

860785-44-0 | |

| Record name | 2,4-Dihydro-5-methyl-4-phenyl-2-(phenylmethyl)-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860785-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-4-phenyl-2-(phenylmethyl)-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5H-pyridazino[4,5-b]indole](/img/structure/B3038288.png)

![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B3038293.png)

![(3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B3038294.png)

![[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B3038297.png)

![2-[2-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethanamine](/img/structure/B3038301.png)

![4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B3038306.png)